Pentaethylenehexamine
Overview
Description
Synthesis Analysis
The synthesis of PEHA involves various chemical routes, including solvothermal conditions for forming complex metal compounds. For example, PEHA has been used to synthesize manganese(II) pentaborate under mild solvothermal conditions, leading to the formation of a three-dimensional framework characterized by large channels along the a and c axes, where the templating Mn(II) cations are located (Hong-Xia Zhang et al., 2004).
Molecular Structure Analysis
The molecular structure of PEHA-related compounds can vary significantly. For instance, the coordination geometry of MnN(6) group in a PEHA complex is described as a distorted trigonal prism, showcasing the structural diversity achievable with PEHA as a ligand (Hong-Xia Zhang et al., 2004).
Chemical Reactions and Properties
PEHA has been utilized in the synthesis of various complex compounds, including those with metal centers like cadmium(II), which act as a model for metal complexes of the chelating polymer polyethyleneimine. These complexes have been characterized through spectroscopic methods and X-ray diffraction, further illustrating the versatility of PEHA in forming stable metal complexes with distinctive properties (H. Strasdeit, 1992).
Physical Properties Analysis
The study of PEHA and its derivatives often focuses on their physicochemical properties, such as fluorescence and solubility. PEHA-functionalized materials have been developed for applications in fluorescence detection, indicating the compound's potential in sensitive biosensing platforms. For instance, PEHA and histidine-functionalized graphene quantum dots have been synthesized for ultrasensitive fluorescence detection of microRNA, demonstrating the compound's utility in bioanalytical applications (Nana Li et al., 2019).
Chemical Properties Analysis
PEHA's chemical behavior is further exemplified in its interactions with CO2, where it has been applied in CO2 capture technologies. Studies have shown that PEHA, in both neat and aqueous solutions, can absorb CO2 to form carbamate and bicarbonate species, with the absorption capacity and rate being influenced by the water content in the system. This highlights PEHA's potential in environmental applications, particularly in sustainable CO2 capture strategies (Thai Q. Bui et al., 2018).
Scientific Research Applications
1. CO2 Capture and Conversion
PEHA has been extensively studied for its role in capturing and converting carbon dioxide (CO2). A study by Bui et al. (2018) demonstrated the use of PEHA in CO2 absorption, showing that both neat PEHA and aqueous PEHA solutions form chemical species such as PEHA carbamate and bicarbonate, which are crucial for CO2 capture. This study highlights PEHA's potential for industrial applications in CO2 capture due to its effectiveness in forming these compounds (Bui et al., 2018).
Another study by Kothandaraman et al. (2016) demonstrated the conversion of CO2 into methanol using a catalyst system comprising pentaethylenehexamine and a homogeneous ruthenium catalyst. This process efficiently converts CO2 captured from the air into methanol, highlighting the versatility of PEHA in environmental applications (Kothandaraman et al., 2016).
2. Bio-syngas from Gasification
PEHA also plays a role in the production of bio-syngas (synthetic gas) from biomass gasification. Ma et al. (2020) researched the use of aqueous PEHA solution for CO2 removal from bio-syngas. Their findings indicated that PEHA solutions are effective in capturing CO2 from synthetic syngas, demonstrating its potential in sustainable energy production processes (Ma et al., 2020).
3. Material Science Applications
In material science, PEHA has been utilized in the development of various compounds and materials. Zhang et al. (2004) synthesized a compound involving pentaethylenehexaminemanganese(II) pentaborate, showcasing its potential in creating novel materials with unique properties (Zhang et al., 2004).
Additionally, Wang and Wang (2006) investigated the adsorption characteristics of metal complexes by chelated copolymers with amino groups, including PEHA. This research suggests that PEHA-modified materials could be effective in environmental applications like wastewater treatment (Wang & Wang, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h13-16H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHROXHEILXKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCNCCNCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N6 | |
Record name | PENTAETHYLENEHEXAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025843 | |
Record name | Pentaethylenehexamine | |
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Molecular Weight |
232.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid with an odor of ammonia. (USCG, 1999), Liquid | |
Record name | PENTAETHYLENEHEXAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,6,9,12-Tetraazatetradecane-1,14-diamine | |
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Boiling Point |
662 to 734 °F at 760 mmHg (USCG, 1999) | |
Record name | PENTAETHYLENEHEXAMINE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | PENTAETHYLENEHEXAMINE | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | PENTAETHYLENEHEXAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1 at 68 °F (USCG, 1999) | |
Record name | PENTAETHYLENEHEXAMINE | |
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Product Name |
Pentaethylenehexamine | |
CAS RN |
4067-16-7 | |
Record name | PENTAETHYLENEHEXAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pentaethylenehexamine | |
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Record name | Pentaethylenehexamine | |
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Record name | 3,6,9,12-Tetraazatetradecane-1,14-diamine | |
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Record name | Pentaethylenehexamine | |
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Record name | 3,6,9,12-tetraazatetradecamethylenediamine | |
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Record name | PENTAETHYLENEHEXAMINE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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